4-Chloro-4'-methylbenzhydrol
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Overview
Description
Synthesis Analysis
The synthesis of related chlorinated compounds often involves the use of palladium-catalyzed reactions, as seen in the preparation of palladium chloride complexes that showed high activity in the Heck cross-coupling reaction . Another synthesis method for chlorinated aromatic compounds includes the reaction of chlorophenacyl bromide with carboxylic acids in the presence of a carbonate in DMF medium . These methods could potentially be adapted for the synthesis of 4-Chloro-4'-methylbenzhydrol.
Molecular Structure Analysis
X-ray diffraction is a common technique used to determine the molecular structure of chlorinated compounds . For instance, the crystal structure of 1-(4-chlorophenyl)-3-(4-methylbenzoyl)thiourea was confirmed using this method, revealing specific intramolecular hydrogen bonding and dimer formation . Similar analysis techniques could be applied to 4-Chloro-4'-methylbenzhydrol to elucidate its structure.
Chemical Reactions Analysis
Chlorinated aromatic compounds can participate in various chemical reactions. For example, 4-chloro-2-fluoro-5-nitrobenzoic acid was used as a building block for the synthesis of nitrogenous heterocycles . The reactivity of chlorinated compounds in the presence of other functional groups, as demonstrated in these studies, could provide insights into the chemical behavior of 4-Chloro-4'-methylbenzhydrol.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated compounds can be characterized using spectroscopic methods such as FT-IR, NMR, and mass spectroscopy . These techniques help in understanding the hyper-conjugative interactions, charge delocalization, and electronic properties such as HOMO and LUMO energies . The properties of 4-Chloro-4'-methylbenzhydrol could be inferred from similar analyses.
Scientific Research Applications
Synthesis Applications
- Synthesis of 1,3-Dihydro-3-Methyl-3-Phenyl-1,2-Benziodoxoles : 4-Chloro-4'-methylbenzhydrol is utilized in the synthesis of a series of 1,3-dihydro-3-methyl-3-phenyl-1,2-benziodoxoles. These compounds, featuring various ligands like chloro, tosyloxy, acetoxy, and others, are synthesized using 2-iodo-α-methylbenzhydrol, which is derived from 4-Chloro-4'-methylbenzhydrol (Rabah & Koser, 1996).
Analytical Chemistry
- High-Performance Liquid Chromatography (HPLC) Analysis : In the realm of analytical chemistry, 4-Chloro-4'-methylbenzhydrol is a subject of study for stability-indicating assays, specifically using reversed-phase HPLC. This method is applied for the separation and quantification of orphenadrine hydrochloride and its major degradation product, o-methylbenzhydrol, demonstrating the compound's importance in pharmaceutical analysis (Selkirk et al., 1984).
Catalysis and Reaction Studies
Oxidation of Alcohols Catalyzed by AlCl3 : In a study on alcohol oxidation, benzhydrol derivatives including 4-methylbenzhydrol were efficiently oxidized to their corresponding ketones, carboxylic acids, or aldehydes, using H2O2 as an oxidant and AlCl3 as a catalyst. This showcases the utility of 4-Chloro-4'-methylbenzhydrol derivatives in catalytic processes (Lei & Wang, 2008).
Palladium, Platinum, and Manganese Complexes Synthesis : The compound has been used in the preparation of palladium, platinum, and manganese di(organo)carbene complexes. These complexes are derived from 4-chloro-N-methylquinolinone, a compound related to 4-Chloro-4'-methylbenzhydrol, and are utilized in various catalytic reactions including Suzuki coupling and alcohol oxidation (Meyer et al., 2004).
Environmental Chemistry
- Phototransformation Studies : In environmental chemistry, the phototransformation of 4-chloro-2-methylphenol, a compound structurally related to 4-Chloro-4'-methylbenzhydrol, has been studied. This research provides insights into the environmental fate of such chlorinated compounds, which is crucial for assessing their impact on ecosystems (Vialaton et al., 1998).
Safety and Hazards
properties
IUPAC Name |
(4-chlorophenyl)-(4-methylphenyl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO/c1-10-2-4-11(5-3-10)14(16)12-6-8-13(15)9-7-12/h2-9,14,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYLLIAPEJJBIRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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